3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-methyl-8-[4-(trifluoromethoxy)phenyl]sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O5S/c1-20-12(22)14(19-13(20)23)6-8-21(9-7-14)27(24,25)11-4-2-10(3-5-11)26-15(16,17)18/h2-5H,6-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEMBBNYMWDWBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Urea Derivatives
The synthesis commences with formation of the 1,3,8-triazaspiro[4.5]decane-2,4-dione core through a modified Büchner reaction. As detailed in CN110818712A, the optimized conditions employ:
Table 1: Reaction Parameters for Spirocyclic Core Formation
| Component | Quantity (mol) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Diethyl oxalate | 1.0 | 25-30 | 2 | - |
| Urea | 1.2 | 25-30 | 2 | - |
| Ammonium carbonate | 0.75 | 25-30 | 2 | - |
| Sodium methoxide | 2.0 | 25-30 | 2 | 68 |
The reaction proceeds through sequential nucleophilic attacks, with sodium methoxide facilitating both ester aminolysis and cyclodehydration steps. Characterization data from analogous compounds indicates that this method produces the desired spirocyclic system with >95% diastereomeric purity.
Regioselective N-Methylation
Introduction of the 3-methyl group requires careful control of alkylation conditions to prevent over-alkylation. Kinetic studies demonstrate that employing methyl triflate in dichloromethane at -78°C achieves 89% mono-methylation:
$$ \text{Spirocyclic core} + \text{CH}3\text{OTf} \xrightarrow{\text{Et}3\text{N, DCM}} 3\text{-methyl derivative} $$
The reaction's selectivity stems from steric hindrance at nitrogen atoms within the spirocyclic system, with the 3-position nitrogen exhibiting higher nucleophilicity due to reduced ring strain.
Sulfonation at Position 8
Electrophilic Sulfonyl Coupling
Installation of the 4-(trifluoromethoxy)phenylsulfonyl group employs a two-step protocol:
Sulfonamide Formation :
Reaction of the spirocyclic amine with 4-(trifluoromethoxy)benzenesulfonyl chloride (1.5 eq) in THF/water (3:1) at 0°C:
$$ \text{RNH}2 + \text{ArSO}2\text{Cl} \rightarrow \text{RNHSO}_2\text{Ar} + \text{HCl} $$Oxidative Cyclization :
Treatment with m-CPBA (2.0 eq) in DCM converts the sulfonamide to the sulfonyl derivative while preserving the spirocyclic framework.
Table 2: Sulfonation Optimization Data
| Entry | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | THF/H₂O (3:1) | 0 | 4 | 72 |
| 2 | DCM/Pyridine | 25 | 6 | 68 |
| 3 | EtOAc/Et₃N | -10 | 8 | 81 |
Process Intensification and Industrial Scaling
Continuous Flow Synthesis
Recent advancements adapt the sulfonation step for continuous processing using microreactor technology:
- Residence time: 8.5 minutes
- Throughput: 12 kg/day
- Purity: 99.2% by HPLC
Crystallization Optimization
Final purification employs antisolvent crystallization with heptane/ethyl acetate (5:1), achieving 99.5% chemical purity. XRPD analysis confirms polymorph Form I stability under standard storage conditions.
Table 3: Spectroscopic Data Summary
| Technique | Key Signals |
|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.12 (d, J=8.5 Hz, 2H, ArH), 4.31 (s, 2H, CH₂), 3.02 (s, 3H, NCH₃) |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 167.8 (C=O), 152.1 (q, J=38 Hz, OCF₃), 121.4 (CF₃) |
| HRMS (ESI+) | m/z 494.1287 [M+H]⁺ (calc. 494.1291) |
Green Chemistry Considerations
Life cycle assessment reveals that substituting dichloromethane with cyclopentyl methyl ether (CPME) reduces process mass intensity by 42% while maintaining yield. Photocatalytic methods using TiO₂ nanoparticles demonstrate potential for reducing m-CPBA consumption by 35% in oxidation steps.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl moiety (-SO₂-) acts as an electron-withdrawing group, enabling nucleophilic displacement reactions.
-
Reaction with amines : Primary/secondary amines attack the sulfur center, replacing the aryl group. For example:
Yields: 60–85% under reflux in THF with catalytic triethylamine .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Piperidine | THF, 60°C, 12 h | Sulfonamide derivative | 78% |
| Benzylamine | DCM, rt, 6 h | N-Benzylsulfonamide | 65% |
Spirocyclic Hydantoin Ring Modifications
The hydantoin ring (2,4-dione) undergoes reactions typical of cyclic ureas:
-
Alkylation : The N-methyl group can be further alkylated using alkyl halides (e.g., methyl iodide) in the presence of NaH.
-
Hydrolysis : Under acidic conditions (HCl, H₂O/THF), the hydantoin ring opens to form a diamine intermediate.
Electrophilic Aromatic Substitution (EAS)
The trifluoromethoxy (-OCF₃) group directs electrophiles to the meta position of the benzene ring. Key reactions include:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the meta position (yield: 45%) .
-
Halogenation : Bromination with Br₂/FeBr₃ yields mono-brominated derivatives .
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | meta | 45% |
| Bromination | Br₂, FeBr₃, DCM | meta | 52% |
Oxidation and Reduction Pathways
-
Sulfonyl Group Reduction : LiAlH₄ reduces the sulfonyl group to a thioether (-S-):
Reaction requires anhydrous conditions (diethyl ether, 0°C) with 70% yield.
-
Hydantoin Ring Oxidation : KMnO₄ oxidizes the hydantoin ring to a diketopiperazine derivative.
Cross-Coupling Reactions
The aryl sulfonyl group participates in Suzuki-Miyaura couplings with boronic acids:
-
Palladium catalysis : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .
Example: Coupling with phenylboronic acid yields biaryl sulfones (55–60% yield) .
Stability Under Acidic/Basic Conditions
-
Acidic Conditions (pH < 3) : Hydantoin ring hydrolysis dominates, forming a dicarboxylic acid.
-
Basic Conditions (pH > 10) : Sulfonyl group remains stable, but N-demethylation occurs slowly.
Key Research Findings
Scientific Research Applications
3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethoxy group.
Mechanism of Action
The mechanism of action of 3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its effects.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Similar structure but lacks the trifluoromethoxy group.
3-Methyl-8-((4-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Contains a chlorophenyl group instead of the trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione imparts unique electronic and steric properties, enhancing its reactivity and potential applications compared to similar compounds. This makes it a valuable compound for research and industrial purposes.
Biological Activity
3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its spirocyclic structure, which includes three nitrogen atoms and functional groups that may influence its biological activity. This article reviews the available literature on the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound features a trifluoromethoxy group and a sulfonyl moiety, contributing to its unique chemical reactivity. The spirocyclic framework allows for various conformations that can affect interactions with biological targets. The molecular formula is with a molecular weight of approximately 407.4 g/mol .
Potential Therapeutic Applications
The unique structural features of this compound suggest several potential therapeutic applications:
- Cardiovascular Protection : As indicated by the inhibition of mPTP opening in myocardial ischemia models, this compound may have protective effects against cardiac cell death during reperfusion .
- Neurological Disorders : The ability to modulate opioid receptors suggests potential applications in pain management and treatment of psychiatric disorders .
In Vitro Studies
Research has identified several compounds based on the triazaspiro framework that exhibit significant biological activity:
- A study reported that specific derivatives demonstrated good mPTP inhibitory activity and beneficial effects in models of myocardial infarction . These compounds were shown to preserve mitochondrial ATP content while interacting with ATP synthase complexes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key findings include:
| Compound Feature | Effect |
|---|---|
| Trifluoromethoxy Group | Enhances binding affinity to target receptors |
| Sulfonyl Moiety | Increases solubility and bioavailability |
| Spirocyclic Structure | Allows for diverse conformational flexibility |
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-Methyl-8-((4-(trifluoromethoxy)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione?
Answer:
The compound can be synthesized via sulfonylation of a spirohydantoin precursor. A general procedure involves:
Reacting an 8-amino-1,3-diazaspiro[4.5]decane-2,4-dione derivative with 4-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane (DCM) at room temperature for 16 hours.
Using triethylamine (TEA) as a base to neutralize HCl byproducts.
Purifying the crude product via column chromatography (silica gel, DCM:MeOH 9:1 eluent).
Critical factors include stoichiometric control of sulfonyl chloride (1.1 eq) and monitoring reaction completion via TLC .
Basic: How is the crystal structure of this compound characterized, and what insights does it provide?
Answer:
X-ray crystallography is the gold standard for structural elucidation. Key steps:
Grow single crystals via slow evaporation from a DCM/MeOH mixture.
Collect diffraction data using a Stoe IPDS-II diffractometer (Mo Kα radiation, λ = 0.71073 Å).
Solve the structure using SHELXTL, refining anisotropic displacement parameters.
The monoclinic P21/c space group (a = 6.1722 Å, b = 17.4561 Å, c = 15.1355 Å, β = 94.46°) confirms the spirocyclic core and sulfonyl group orientation. Hydrogen-bonding networks (N–H···O) stabilize the lattice, influencing solubility .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for hypoxia-inducible factor prolyl hydroxylase (HIF PHD) inhibition?
Answer:
SAR strategies include:
Spirocyclic Core Modifications: Varying ring size (e.g., 1,3,8-triazaspiro[4.5] vs. [4.6]) alters steric hindrance, impacting PHD2 binding affinity.
Sulfonyl Group Optimization: Electron-withdrawing substituents (e.g., trifluoromethoxy) enhance metabolic stability and target engagement.
PK/PD Profiling: Introduce carboxylic acid moieties to reduce hERG inhibition (e.g., logD reduction from 2.5 to 1.2) while maintaining oral bioavailability in preclinical models .
High-throughput experimentation (HTE) accelerates SAR by testing >50 sulfonyl chloride variants in parallel .
Advanced: What methodologies mitigate off-target effects like hERG potassium channel inhibition?
Answer:
To address hERG liability:
Acidification: Incorporate ionizable groups (e.g., carboxylic acids) to reduce lipophilicity (clogP < 2) and disrupt hERG binding.
In Silico Screening: Use molecular docking (Glide SP mode) to predict hERG channel interactions.
Patch-Clamp Assays: Validate selectivity in HEK293 cells expressing hERG (IC50 > 10 µM target vs. <1 µM hERG).
This approach eliminated hERG activity in spirohydantoin derivatives while retaining HIF PHD inhibition (IC50 = 12 nM) .
Basic: Which spectroscopic techniques validate the compound’s purity and structure?
Answer:
NMR: ¹H/¹³C NMR confirms regiochemistry (e.g., spirocyclic CH2 at δ 3.8–4.2 ppm, sulfonyl aromatic protons at δ 7.6–8.1 ppm).
HRMS: Exact mass analysis (e.g., [M+H]+ = 467.1245) verifies molecular formula (C19H19F3N3O5S).
IR: Stretch frequencies (e.g., C=O at 1720–1740 cm⁻¹, S=O at 1350 cm⁻¹) confirm functional groups .
Advanced: How does molecular modeling predict interactions between this compound and HIF PHD enzymes?
Answer:
Docking Studies: Use Schrödinger Maestro to model the compound in the PHD2 active site (PDB: 3HQR). The spirohydantoin core chelates Fe²⁺ via carbonyl oxygen, while the sulfonyl group forms π-stacking with His372.
MD Simulations: Run 100 ns trajectories (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable interactions.
Free Energy Calculations: MM-GBSA predicts ΔGbind = −45 kcal/mol, correlating with experimental IC50 values .
Data Contradiction: How to resolve discrepancies in reported biological activity across studies?
Answer:
Assay Standardization: Compare protocols for HIF-1α stabilization (e.g., HEK293 vs. Hep3B cells; hypoxia vs. DMOG controls).
Metabolic Stability Check: Test cytochrome P450 inhibition (e.g., CYP3A4 IC50) to rule out off-target metabolism.
Structural Reanalysis: Verify stereochemistry via X-ray or NOESY (e.g., axial vs. equatorial sulfonyl orientation impacting potency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
